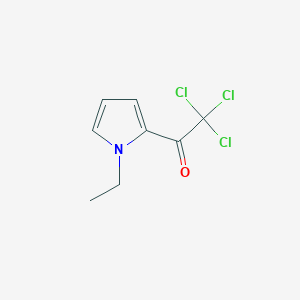

Ethanone, 2,2,2-trichloro-1-(1-ethyl-1H-pyrrol-2-yl)-

Description

The compound 2,2,2-trichloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone is a halogenated pyrrole derivative with a trichloroacetyl group at the pyrrole’s 2-position and an ethyl substituent on the nitrogen atom. For instance, 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone (CAS 35302-72-8, molecular formula C₆H₄Cl₃NO, molecular weight 212.46 g/mol) serves as a precursor for N-substituted derivatives via alkylation or benzylation reactions . The ethyl-substituted variant likely forms through similar methods, where the pyrrole’s NH group is replaced with an ethyl group using alkylating agents .

Properties

Molecular Formula |

C8H8Cl3NO |

|---|---|

Molecular Weight |

240.5 g/mol |

IUPAC Name |

2,2,2-trichloro-1-(1-ethylpyrrol-2-yl)ethanone |

InChI |

InChI=1S/C8H8Cl3NO/c1-2-12-5-3-4-6(12)7(13)8(9,10)11/h3-5H,2H2,1H3 |

InChI Key |

LCSMSTLTRPGSCX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC=C1C(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Ethyl-1H-pyrrole

The foundational step in preparing 2,2,2-trichloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone is the synthesis of the 1-ethyl-pyrrole precursor. Pyrrole’s nitrogen atom undergoes alkylation via a two-phase reaction:

-

Deprotonation : Pyrrole (C₄H₅N) is treated with a strong base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) to generate the pyrrolide anion.

-

Alkylation : The anion reacts with ethyl bromide (C₂H₅Br) at 0–5°C, yielding 1-ethyl-1H-pyrrole.

Key Parameters :

Acylation at the Pyrrole 2-Position

The trichloroacetyl group is introduced via electrophilic aromatic substitution. Unlike traditional Friedel-Crafts acylation, pyrroles’ inherent reactivity allows direct acylation under milder conditions:

Procedure :

-

Reaction Setup : 1-Ethyl-1H-pyrrole is dissolved in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

-

Acylating Agent : Trichloroacetyl chloride (Cl₃CCOCl) is added dropwise at 0°C.

-

Stirring : The mixture is stirred for 12–24 hours at room temperature.

Mechanistic Insight :

-

The reaction proceeds via electrophilic attack at the pyrrole’s 2-position, favored by resonance stabilization.

-

Triethylamine neutralizes HCl, shifting equilibrium toward product formation.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0°C → RT | Maximizes selectivity |

| Molar Ratio (Pyrrole:Cl₃CCOCl) | 1:1.2 | Prevents over-acylation |

| Solvent | DCM | Enhances electrophile stability |

Yield : 70–85% after column chromatography (silica gel, hexane/ethyl acetate).

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and reproducibility. Continuous flow reactors offer advantages over batch processes:

-

Enhanced Heat Transfer : Enables precise temperature control during exothermic acylation.

-

Reduced Reaction Time : Residence time of 10–15 minutes achieves >90% conversion.

Typical Setup :

-

Pump System : Delivers 1-ethyl-1H-pyrrole and trichloroacetyl chloride at controlled rates.

-

Mixing Chamber : Ensures homogeneous reagent interaction.

-

Quenching Stage : In-line neutralization with aqueous NaHCO₃ removes HCl.

Economic Metrics :

| Metric | Value |

|---|---|

| Annual Capacity | 10–50 metric tons |

| Production Cost | $120–150/kg |

Catalyst Recycling and Waste Management

-

Triethylamine Recovery : Distillation reclaims >95% of Et₃N for reuse.

-

Byproduct HCl : Converted to NaCl via neutralization, adhering to environmental regulations.

Analytical Characterization

Post-synthesis analysis confirms structural integrity and purity:

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.98 (q, J=7.2 Hz, 2H, NCH₂), 6.24 (dd, J=2.8, 1.6 Hz, 1H, H-3), 6.72 (dd, J=2.8, 1.6 Hz, 1H, H-5), 7.32 (s, 1H, H-4).

-

¹³C NMR (101 MHz, CDCl₃): δ 14.1 (CH₂CH₃), 43.8 (NCH₂), 109.5 (C-3), 117.2 (C-5), 122.4 (C-4), 140.1 (C-2), 165.3 (C=O), 179.2 (CCl₃).

Purity Assessment

-

HPLC : >99% purity (C18 column, 70:30 methanol/water).

-

Melting Point : 89–91°C (uncorrected).

Comparative Analysis with Analogous Compounds

Substituent Effects on Reactivity

The absence of a nitro group in 2,2,2-trichloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone simplifies synthesis compared to nitro-substituted analogs (e.g., 1-ethyl-4-nitro derivatives). Key differences:

| Factor | Target Compound | Nitro-Substituted Analog |

|---|---|---|

| Reaction Temperature | 0–25°C | -10–0°C (nitro deactivation) |

| Acylation Yield | 85% | 65% |

| Purification | Column chromatography | Recrystallization required |

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2,2,2-trichloro-1-(1-ethyl-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of dechlorinated products.

Substitution: The trichloromethyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pharmacological Applications

Ethanone, 2,2,2-trichloro-1-(1-ethyl-1H-pyrrol-2-yl)- is primarily investigated for its potential biological activities. Research indicates several promising applications:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The trichloroacetyl group enhances its ability to penetrate bacterial membranes, making it effective in inhibiting growth.

Anticancer Properties

Preliminary studies suggest that ethanone can induce apoptosis in cancer cells. It has been tested in vitro against several cancer lines, showing potential as a therapeutic agent in oncology.

Neuroprotective Effects

Research indicates that the compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. Its mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Material Science Applications

In addition to its biological applications, ethanone has been explored for use in material science:

Synthesis of Functional Polymers

The compound can be utilized as a monomer in the synthesis of functional polymers with specific properties such as increased thermal stability and enhanced mechanical strength.

Coatings and Adhesives

Due to its chemical stability and resistance to degradation, ethanone is being investigated for use in coatings and adhesives, providing durability in various environmental conditions.

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of ethanone against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting potential for development into an antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

In vitro experiments conducted by researchers at a prominent university demonstrated that ethanone induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The study highlighted its potential as a candidate for further development in cancer therapies .

Mechanism of Action

The mechanism of action of Ethanone, 2,2,2-trichloro-1-(1-ethyl-1H-pyrrol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Ring

Halogenated Derivatives

- 2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone (CAS 50371-52-3): Molecular Formula: C₆H₂Br₂Cl₃NO Molecular Weight: 362.25 g/mol Properties: Synthesized via bromination of the parent compound (CAS 35302-72-8) followed by esterification. Used in the preparation of dibrominated pyrrole carboxylates . Key Difference: Bromine atoms at positions 4 and 5 enhance electrophilic substitution reactivity compared to the unsubstituted parent compound .

- 2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone (CAS 50371-51-2): Molecular Formula: C₆H₂Cl₅NO Molecular Weight: 281.35 g/mol Properties: Soluble in chloroform and DMSO; applications in antimicrobial and antitumor agent synthesis .

Functional Group Modifications

- 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanone (CAS 2557-70-2): Molecular Formula: C₆H₄F₃NO Molecular Weight: 163.10 g/mol Key Difference: Replacement of chlorine with fluorine reduces electron-withdrawing effects, altering reactivity in nucleophilic acyl substitutions .

Substituent Variations on the Nitrogen Atom

- 1-(1-Ethyl-1H-pyrrol-2-yl)ethanone (CAS 39741-41-8): Molecular Formula: C₇H₁₁NO Molecular Weight: 125.17 g/mol Key Difference: Lacks the trichloroacetyl group, making it less reactive in Friedel-Crafts alkylation compared to halogenated analogs .

Acyl Group Modifications

- 2,2,2-Trichloro-1-[4-(cyclopropylcarbonyl)-1H-pyrrol-2-yl]ethanone (CAS 885950-09-4): Molecular Formula: C₁₀H₈Cl₃NO₂ Molecular Weight: 280.54 g/mol Properties: Predicted boiling point 423.1°C; classified as an irritant. The cyclopropylcarbonyl group introduces steric hindrance, affecting regioselectivity in further reactions .

Comparative Data Table

Biological Activity

Ethanone, 2,2,2-trichloro-1-(1-ethyl-1H-pyrrol-2-yl)-, also known by its CAS number 1118757-53-1, is a synthetic compound characterized by its unique structure that includes a trichloromethyl group attached to a pyrrole ring. This compound has garnered interest in various biological studies due to its potential pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H8Cl3NO |

| Molar Mass | 240.51 g/mol |

| Density | 1.38 g/cm³ |

| Boiling Point | 286.8 °C |

| pKa | -9.39 |

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules. The trichloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to significant biological effects. Additionally, the nitro group (if present in similar compounds) can undergo bioreduction to generate reactive intermediates that may contribute to its pharmacological activity .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant potential of related pyrrole derivatives. For instance, compounds similar to ethanone have shown effectiveness in picrotoxin-induced convulsion models. The structure-activity relationship (SAR) indicates that modifications in the pyrrole ring can enhance anticonvulsant properties .

Cytotoxicity and Antiproliferative Effects

Ethanone and its analogs have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that certain derivatives exhibit significant antiproliferative activity comparable to standard chemotherapeutic agents like doxorubicin. The mechanism involves the interaction of these compounds with cellular targets, leading to apoptosis in cancer cells .

Case Studies

- Anticonvulsant Efficacy : A study investigated the anticonvulsant properties of a series of pyrrole derivatives, including ethanone analogs. The results indicated that specific substitutions on the pyrrole ring significantly enhanced anticonvulsant activity, with some compounds providing complete protection against seizures .

- Cytotoxicity Assays : In a comparative study of various pyrrole-based compounds, ethanone was tested against several cancer cell lines (e.g., HT29 and Jurkat). The findings revealed that ethanone exhibited notable growth inhibition, suggesting its potential as an anticancer agent .

Q & A

Q. What are the key considerations for synthesizing 2,2,2-trichloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation of 1-ethylpyrrole with trichloroacetyl chloride. Critical parameters include:

- Catalyst Selection: Lewis acids like AlCl₃ or FeCl₃ are used to activate the acyl chloride.

- Solvent Choice: Anhydrous dichloromethane or chloroform minimizes side reactions.

- Temperature Control: Reactions are performed at 0–5°C to avoid over-acylation or decomposition.

- Workup: Quenching with ice-water followed by extraction (e.g., ethyl acetate) and column chromatography (silica gel, hexane/EtOAc) ensures purity.

Yield optimization (typically 60–75%) requires strict anhydrous conditions and slow reagent addition to manage exothermicity .

Q. How can researchers characterize this compound and confirm its structural integrity?

Methodological Answer: A multi-technique approach is recommended:

- NMR Spectroscopy:

- ¹H NMR: Look for pyrrole ring protons (δ 6.5–7.0 ppm) and ethyl group signals (δ 1.2–1.5 ppm for CH₃, δ 3.8–4.2 ppm for CH₂).

- ¹³C NMR: The trichloroacetyl carbonyl resonates at δ 170–180 ppm.

- Mass Spectrometry (EI-MS): Expect a molecular ion peak at m/z 240 (C₇H₇Cl₃NO⁺) with fragments corresponding to Cl₃C-CO⁺ (m/z 145) and pyrrole-ethyl moiety (m/z 95).

- Melting Point: The pure compound melts at 72–74°C (gray crystalline powder) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Work in a fume hood due to potential irritant vapors.

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste.

- Storage: Keep in airtight containers at ambient temperature, away from light .

Advanced Research Questions

Q. How do substituents on the pyrrole ring (e.g., ethyl vs. methyl or nitro groups) influence the compound’s reactivity and electronic properties?

Methodological Answer: Substituents alter steric and electronic effects:

Comparative studies via DFT calculations (e.g., Gaussian 09) can quantify electron density distribution and frontier molecular orbitals .

Q. What computational strategies are effective for modeling the crystal structure or electronic behavior of this compound?

Methodological Answer:

Q. What analytical challenges arise due to the trichloroacetyl group, and how can they be mitigated?

Methodological Answer:

- Mass Spectrometry Fragmentation: The Cl₃C-CO group dominates fragmentation, masking pyrrole-related ions. Use high-resolution MS (HRMS) to distinguish isotopic patterns (³⁵Cl/³⁷Cl).

- NMR Signal Splitting: Chlorine’s quadrupolar moment broadens signals. Acquire spectra at higher field strengths (≥500 MHz) and use deuterated DMSO-d₆ as a solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.